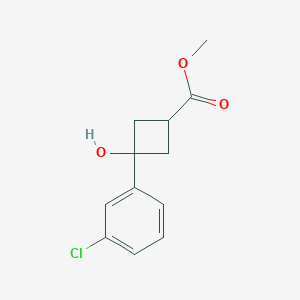
Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
Descripción general
Descripción
Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate (Methyl 3-Chloro-3-hydroxycyclobutane-1-carboxylate), also known as Methyl 3-Chlorocyclobutane-1-carboxylate, is an organic compound belonging to the class of cyclobutanes, which is a type of cyclic hydrocarbon. It is a colorless, crystalline solid with a molecular weight of 198.58 g/mol. It is a widely used compound in the fields of organic synthesis and pharmaceuticals due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
Torquoselectivity in Electrocyclic Reactions : Studies have shown the competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions. Such reactions are fundamental in the synthesis of pyrane derivatives, confirming theoretical predictions about reaction outcomes (Niwayama & Houk, 1992).
Cyclisation Reactions : Research involving "hidden" axial chirality as a stereodirecting element in reactions with enol(ate) intermediates has been reported. Cyclisation reactions of certain carboxylates have demonstrated high enantiomeric purity and retention of configuration, suggesting the cyclisation reactions proceed via planar ester enol(ate) intermediates possessing axial chirality (Betts et al., 1999).
Isomerization Reactions : Epoxy derivatives of methylenecyclobutane-carbonitrile and methyl methylenecyclobutane-carboxylate have been shown to undergo isomerization into corresponding acid derivatives on treatment with lithium diisopropylamide, revealing insights into the reactivity and potential for generating complex structures (Razin & Ulin, 2003).
Synthetic Applications : The synthesis of novel cyclobutylalkylamine compounds, including sibutramine, a compound useful in the treatment of obesity, and its major human metabolites, has been described. The synthetic routes involve tandem Grignard-reduction reactions on cyclobutanecarbonitrile derivatives, showcasing the compound's versatility in medicinal chemistry applications (Jeffery et al., 1996).
Propiedades
IUPAC Name |
methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-16-11(14)8-6-12(15,7-8)9-3-2-4-10(13)5-9/h2-5,8,15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSILSMJPPFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



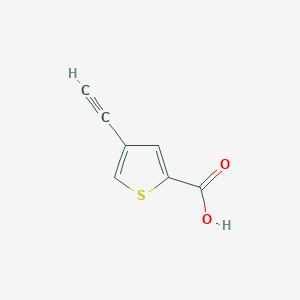
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)
![(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1472829.png)
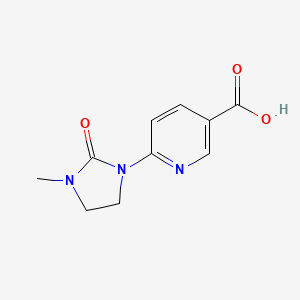
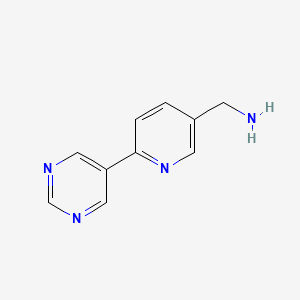
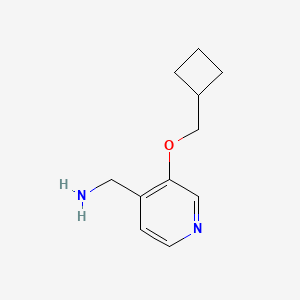
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
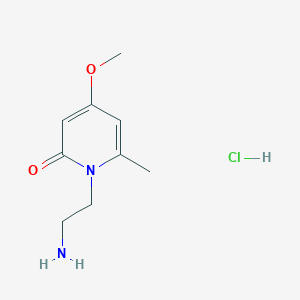
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)
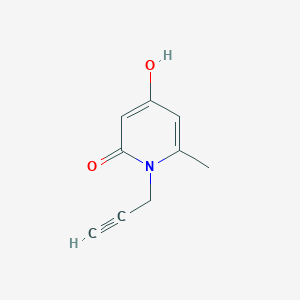
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472844.png)
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472845.png)
![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472846.png)